2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide
Description
This compound belongs to the thiazolo[4,5-d]pyridazine class, characterized by a fused thiazole-pyridazine core. The molecule features a 2-methyl-4-oxo group on the thiazolo-pyridazine scaffold, a thiophen-2-yl substituent at position 7, and an N-(o-tolyl)acetamide side chain. The o-tolyl group (ortho-methylphenyl) introduces steric and electronic effects that may modulate solubility and receptor binding compared to other aryl substituents.
Properties
IUPAC Name |
2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c1-11-6-3-4-7-13(11)21-15(24)10-23-19(25)17-18(27-12(2)20-17)16(22-23)14-8-5-9-26-14/h3-9H,10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPUSIFLNABTGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide typically involves multi-step organic reactions:
Formation of the Thiazolopyridazine Core: This step often starts with the cyclization of appropriate precursors such as 2-aminothiophene and 2-chloropyridazine under basic conditions.
Introduction of the Acetamide Group: The acetamide group is introduced via acylation reactions, where the thiazolopyridazine intermediate reacts with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Final Coupling: The final product is obtained by coupling the intermediate with o-toluidine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Batch Processing: Utilizing large-scale reactors for each step, ensuring controlled reaction conditions.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify intermediates and the final product.
Quality Control: Implementing rigorous quality control measures to monitor the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
Oxidation: Products may include sulfoxides or sulfones when the thiophene ring is oxidized.
Reduction: Reduced forms of the compound, such as alcohols or amines, depending on the target functional group.
Substitution: Various substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used in catalytic processes.
Material Science: Its structural properties make it a candidate for use in organic electronics and photonics.
Biology and Medicine
Pharmacology: Due to its structural complexity, the compound is investigated for potential therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biochemical Research: It can be used as a probe to study enzyme interactions and receptor binding.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.
Mechanism of Action
The mechanism by which 2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide exerts its effects is largely dependent on its interaction with biological targets:
Molecular Targets: Enzymes, receptors, and DNA are potential targets.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The compound’s closest analog is N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (ChemSpider ID: 941880-89-3). Key differences lie in the aryl substituent (o-tolyl vs. 4-chlorophenyl) and resultant molecular properties:
| Property | Target Compound | N-(4-Chlorophenyl) Analog |
|---|---|---|
| Molecular Formula | C₂₁H₁₈N₄O₂S₂ | C₁₉H₁₅ClN₄O₂S₂ |
| Molecular Weight (g/mol) | 422.53 | 418.93 |
| Substituent Electronic Effect | Electron-donating (methyl) | Electron-withdrawing (Cl) |
| LogP (Predicted) | ~3.2 | ~3.5 |
Pharmacological Implications
- Receptor Binding : The electron-donating o-tolyl group may favor interactions with hydrophobic pockets in target proteins (e.g., cyclooxygenase-2 or JAK kinases), while the 4-chlorophenyl analog’s electron-withdrawing effect could enhance hydrogen bonding with polar residues.
- Metabolic Stability : Thiophen-2-yl substituents in both compounds likely contribute to π-stacking interactions and metabolic resistance via steric shielding of oxidation sites.
- Bioactivity: Preliminary studies on related thiazolo-pyridazines suggest IC₅₀ values in the nanomolar range for kinase inhibition, though specific data for the o-tolyl derivative remain unpublished.
Biological Activity
2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide, a compound with the CAS number 942004-43-5, exhibits significant biological activities that have garnered attention in medicinal chemistry. Its unique structural features, including a thiazolo[4,5-d]pyridazine core and various substituents, suggest potential applications in treating various diseases, particularly cancer and microbial infections.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 382.5 g/mol. The compound's structure is characterized by a thiazole ring fused to a pyridazine ring, along with an acetamide group. The presence of a thiophene ring enhances its chemical reactivity and biological interactions.
Anticancer Activity
Recent studies have demonstrated the cytotoxic effects of thiazolo[4,5-d]pyridazine derivatives against various cancer cell lines. For instance, the compound was evaluated using the MTT assay against human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung). The results indicated promising cytotoxic activity with IC50 values comparable to established chemotherapeutic agents like doxorubicin.
| Cell Line | IC50 (μM) | Reference Compound IC50 (μM) |
|---|---|---|
| MCF-7 | 10.39 | 19.35 |
| HCT-116 | 6.90 | 11.26 |
| A549 | 15.43 | 23.47 |
These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also shown potential antimicrobial properties. Various studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The mode of action is believed to involve disruption of microbial cell membranes or inhibition of specific metabolic pathways.
In vitro tests indicated that derivatives of this compound exhibited significant activity against pathogens such as Escherichia coli and Staphylococcus aureus. The agar diffusion method was employed to determine susceptibility, revealing that certain derivatives had bacteriostatic effects.
The biological activity of this compound may involve interactions with specific enzymes or receptors within target cells. For example:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in nucleotide synthesis or metabolic pathways critical for cancer cell proliferation.
- Receptor Binding : It could bind to receptors that regulate apoptosis or cell cycle progression, leading to enhanced therapeutic effects.
Case Studies
- Study on Anticancer Efficacy : In a study published in Nature Scientific Reports, thiazolopyridazine derivatives were synthesized and tested for their anticancer properties against multiple cell lines. The study highlighted the structure-activity relationship (SAR) indicating that electron-withdrawing groups significantly enhance cytotoxicity.
- Antimicrobial Evaluation : Research conducted on the antimicrobial properties of related compounds demonstrated effective inhibition of Mycobacterium tuberculosis, suggesting potential applications in treating resistant infections.
Q & A
Basic: What are the key synthetic steps for preparing this compound, and what reagents are critical for its thiazolo[4,5-d]pyridazine core formation?
The synthesis involves multi-step reactions starting with simpler precursors like thiophene derivatives and acetamide intermediates. Critical steps include:
- Thiazole ring formation : Phosphorus pentasulfide (P₂S₅) is often used to cyclize thioamide intermediates into the thiazolo[4,5-d]pyridazine core .
- Acetamide coupling : Acylation with chloroacetyl chloride or similar reagents introduces the N-(o-tolyl)acetamide moiety under basic conditions (e.g., triethylamine) .
- Oxidation and purification : Controlled oxidation (e.g., using H₂O₂) ensures the 4-oxo group formation, followed by purification via column chromatography .
Basic: What analytical techniques are employed to confirm structural identity and purity?
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., thiophen-2-yl at C7 and methyl at C2) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H]⁺ for C₂₀H₁₇N₃O₂S₂: ~420.08) .
- HPLC : Assesses purity (>95% typically required for pharmacological studies) using C18 columns and acetonitrile/water gradients .
Basic: What preliminary biological activities have been reported for this compound?
Initial studies on structurally similar thiazolo[4,5-d]pyridazines suggest:
- Antimicrobial activity : Disruption of microbial enzyme systems (e.g., dihydrofolate reductase) via thiophene and thiazole interactions .
- Anticancer potential : Inhibition of kinase pathways (e.g., EGFR or CDK2) in cell lines, with IC₅₀ values ranging 1–10 μM in preliminary assays .
Advanced: How can reaction yields be optimized during scale-up synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility during cyclization .
- Catalyst screening : Triethylamine or DMAP improves acylation efficiency, reducing side-product formation .
- Computational modeling : Quantum chemical calculations (e.g., DFT) predict transition states to refine reaction pathways and reduce trial-and-error approaches .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
- Comparative SAR analysis : Test derivatives with systematic substituent variations (e.g., replacing o-tolyl with p-chlorophenyl) to isolate pharmacophore contributions .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm if observed activity (e.g., kinase inhibition) is target-specific .
- Meta-analysis : Cross-reference PubChem BioAssay data (AID 743255) to identify assay-specific false positives .
Advanced: What strategies are used to study structure-activity relationships (SAR) for this scaffold?
- Substituent variation : Modify the thiophen-2-yl group (e.g., replace with furan or phenyl) to assess impact on binding affinity .
- Bioisosteric replacement : Exchange the acetamide linker with sulfonamide or urea to probe hydrogen-bonding requirements .
- 3D-QSAR modeling : Generate CoMFA/CoMSIA models using activity data from analogs to predict optimal substituent configurations .
Advanced: What mechanistic insights exist for its anticancer activity?
- Kinase inhibition : Similar compounds inhibit Aurora kinase A by binding to the ATP pocket, validated via X-ray crystallography (PDB ID 4ZON) .
- DNA intercalation : Thiazolo[4,5-d]pyridazines with planar structures show DNA groove-binding in ethidium displacement assays .
- Apoptosis induction : Flow cytometry (Annexin V/PI staining) confirms caspase-3/7 activation in treated cancer cells .
Basic: How is stability assessed under physiological conditions?
- pH-dependent stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC. Thiophene and acetamide groups may hydrolyze under acidic conditions .
- Plasma stability : Incubate with human plasma (37°C, 24h) and quantify parent compound remaining using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
